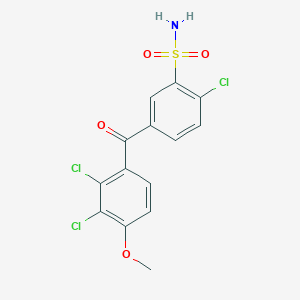
2-Chloro-5-(2,3-dichloro-4-methoxybenzoyl)benzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-5-(2,3-dichloro-4-methoxybenzoyl)benzene-1-sulfonamide is an organic compound that belongs to the class of benzene derivatives This compound is characterized by the presence of chloro, methoxy, and sulfonamide functional groups attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(2,3-dichloro-4-methoxybenzoyl)benzene-1-sulfonamide typically involves multiple steps, starting from readily available benzene derivatives. The process may include:
Chlorination: Introduction of chlorine atoms to the benzene ring through electrophilic aromatic substitution.
Methoxylation: Introduction of a methoxy group (-OCH₃) via nucleophilic substitution.
Sulfonamidation: Formation of the sulfonamide group (-SO₂NH₂) through the reaction of sulfonyl chlorides with amines.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale chlorination, methoxylation, and sulfonamidation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions would be essential to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-5-(2,3-dichloro-4-methoxybenzoyl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: Electrophilic and nucleophilic substitution reactions due to the presence of chloro and methoxy groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, forming new carbon-carbon bonds.
Common Reagents and Conditions
Electrophilic Substitution: Chlorine (Cl₂), sulfuric acid (H₂SO₄)
Nucleophilic Substitution: Sodium methoxide (NaOCH₃)
Oxidation: Potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄)
Coupling: Palladium catalysts (Pd), boronic acids
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while coupling reactions can produce biaryl compounds.
Wissenschaftliche Forschungsanwendungen
2-Chloro-5-(2,3-dichloro-4-methoxybenzoyl)benzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Chloro-5-(2,3-dichloro-4-methoxybenzoyl)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular responses.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloro-5-(2,3-dichlorobenzoyl)benzene-1-sulfonamide
- 2-Chloro-5-(4-methoxybenzoyl)benzene-1-sulfonamide
- 2-Chloro-5-(2,3-dichloro-4-methoxyphenyl)benzene-1-sulfonamide
Uniqueness
2-Chloro-5-(2,3-dichloro-4-methoxybenzoyl)benzene-1-sulfonamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Its combination of chloro, methoxy, and sulfonamide groups makes it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
90807-14-0 |
|---|---|
Molekularformel |
C14H10Cl3NO4S |
Molekulargewicht |
394.7 g/mol |
IUPAC-Name |
2-chloro-5-(2,3-dichloro-4-methoxybenzoyl)benzenesulfonamide |
InChI |
InChI=1S/C14H10Cl3NO4S/c1-22-10-5-3-8(12(16)13(10)17)14(19)7-2-4-9(15)11(6-7)23(18,20)21/h2-6H,1H3,(H2,18,20,21) |
InChI-Schlüssel |
HVVKTEKBDCZCQY-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=C(C=C1)C(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




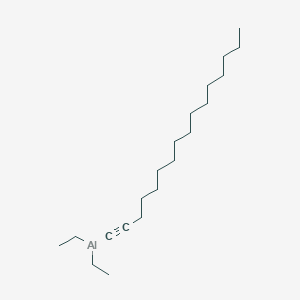


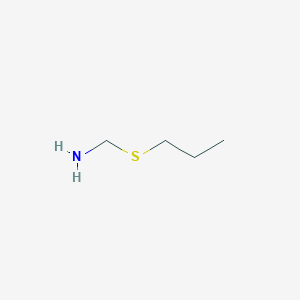

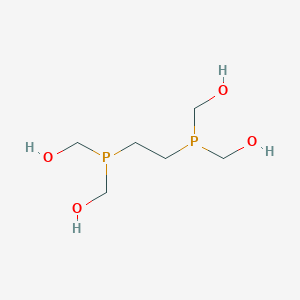
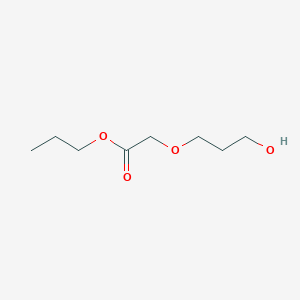

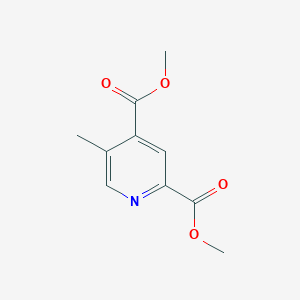
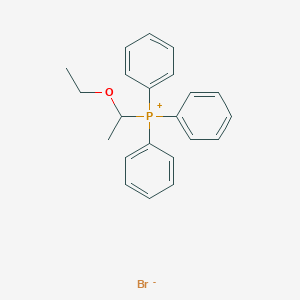
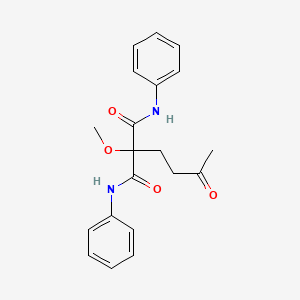
![Tris[(9-borabicyclo[3.3.1]nonan-9-yl)oxy](oxo)-lambda~5~-phosphane](/img/structure/B14358369.png)
